N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activities. These findings suggest the potential for developing novel antioxidant agents based on pyrazole-acetamide frameworks (Chkirate et al., 2019).
Antimicrobial Agents
E. Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, showing promising antimicrobial properties. This indicates the potential for creating new antimicrobial agents using pyrazole-acetamide derivatives (Darwish et al., 2014).
Antipsychotic Potential
L D Wise et al. (1987) described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting their potential as novel antipsychotic agents without dopamine receptor interaction, underscoring the versatility of pyrazole-acetamide derivatives in developing new therapeutic agents (Wise et al., 1987).
Anti-inflammatory Activity
K. Sunder et al. (2013) synthesized N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with significant anti-inflammatory activity. This study presents pyrazole-acetamide derivatives as a framework for developing anti-inflammatory drugs (Sunder et al., 2013).
Anticancer and Tumor Inhibition
M. Faheem (2018) conducted computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazoles for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the compound's potential in anticancer applications (Faheem, 2018).
Safety and Hazards
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-8-13(17(2)16-10)15-14(18)9-11-4-6-12(7-5-11)21(3,19)20/h4-8H,9H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIVGOZMBWWLAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.